molecular formula C13H20N2O B8754625 1-(3-Isopropoxyphenyl)piperazine

1-(3-Isopropoxyphenyl)piperazine

Cat. No.: B8754625
M. Wt: 220.31 g/mol
InChI Key: FXQBSUBCXFCTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Isopropoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted with a 3-isopropoxy-phenyl group. These compounds share a common piperazine backbone but differ in substituents on the aromatic ring, leading to variations in receptor affinity, metabolic pathways, and functional outcomes .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(3-propan-2-yloxyphenyl)piperazine

InChI

InChI=1S/C13H20N2O/c1-11(2)16-13-5-3-4-12(10-13)15-8-6-14-7-9-15/h3-5,10-11,14H,6-9H2,1-2H3

InChI Key

FXQBSUBCXFCTEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Key Phenylpiperazines

Compound Substituent Position & Group Key Structural Properties
1-(3-Isopropoxyphenyl)piperazine 3-isopropoxy Bulky isopropyl ether group; moderate electron-donating effect.
TFMPP (1-(3-trifluoromethylphenyl)piperazine) 3-CF₃ Strong electron-withdrawing CF₃ group; enhances metabolic stability and receptor affinity.
mCPP (1-(3-chlorophenyl)piperazine) 3-Cl Moderate electron-withdrawing Cl group; influences 5-HT receptor subtype selectivity.
MeOPP (1-(4-methoxyphenyl)piperazine) 4-OCH₃ Electron-donating methoxy group; alters pharmacokinetics and receptor binding.

Pharmacological and Functional Comparisons

Serotonergic Receptor Interactions

Phenylpiperazines exhibit diverse interactions with 5-HT (serotonin) receptor subtypes :

  • TFMPP : Acts as a 5-HT1B and 5-HT2C agonist. In cats, TFMPP inhibits sympathetic nerve discharge (SND) at low doses but increases SND at higher doses, accompanied by hypotension . It also suppresses locomotor activity in rats via 5-HT1B/1C receptors .
  • mCPP : Primarily a 5-HT2C agonist with weaker 5-HT1B activity. It potently reduces locomotor activity in rodents, an effect blocked by 5-HT antagonists like metergoline . Compared to TFMPP, mCPP is 6-fold more potent in antagonizing 5-HT2A-mediated head-twitching .
  • MeOPP: Limited data suggest its role in designer drugs with psychostimulatory effects, likely via 5-HT2 receptors .

Behavioral and Therapeutic Effects

  • TFMPP: Used recreationally for MDMA-like effects but lacks hallucinogenic properties.
  • mCPP : A metabolite of antidepressants (trazodone, nefazodone) and a designer drug. It induces anxiety in humans and suppresses appetite in rodents .
  • This compound : The isopropoxy group may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to smaller substituents (e.g., Cl, CF₃).

Metabolic Pathways and Stability

Phenylpiperazines undergo extensive metabolism, primarily via CYP3A4-mediated N-dealkylation and CYP2D6-dependent hydroxylation :

  • mCPP : Metabolized to hydroxy-mCPP isomers, 3-chloroaniline, and acetylated derivatives. Hydroxy metabolites are excreted as glucuronides/sulfates .
  • TFMPP : Likely undergoes similar hydroxylation, but its CF₃ group may slow oxidative metabolism, increasing half-life .
  • MeOPP : Methoxy groups are susceptible to demethylation, forming catechol intermediates prone to conjugation .

Table 2: Metabolic and Toxicological Profiles

Compound Major Metabolic Pathways Key Metabolites Toxicity Notes
mCPP Aromatic hydroxylation, N-dealkylation Hydroxy-mCPP, 3-chloroaniline Linked to anxiety, serotonin syndrome
TFMPP Hydroxylation, conjugation Hydroxy-TFMPP, trifluoromethylaniline Potential neurotoxicity at high doses
MeOPP O-demethylation, glucuronidation 4-Hydroxyphenylpiperazine Limited data; possible hepatotoxicity

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